2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide
Overview
Description
2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide is a useful research compound. Its molecular formula is C10H12BrNO2S and its molecular weight is 290.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Compounds structurally related to 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide, especially those containing bromine, are often key intermediates in the synthesis of various pharmaceuticals and materials. For instance, the synthesis and applications of brominated compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen, demonstrate the relevance of brominated compounds in pharmaceutical manufacturing. The synthesis involves cross-coupling reactions and highlights the challenges associated with the use of palladium and phenylboronic acid in large-scale production, pointing towards the need for more practical and scalable methods (Qiu et al., 2009).
Environmental and Health Implications
Research on brominated compounds, especially novel brominated flame retardants (NBFRs), sheds light on their occurrence in indoor air, dust, consumer goods, and food. This review provides an extensive overview of the environmental fate, toxicity, and regulations of NBFRs, indicating the environmental and health implications of brominated compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that thiazole derivatives have been found to exert their effects through various mechanisms, depending on the specific functional groups attached to the ring .
Biochemical Pathways
A related compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2h-benzo[e][1,2]thiazin-2-yl)-1-(2-bromophenyl) acetamide (fa2), has been found to inhibit alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate metabolism .
Pharmacokinetics
In silico studies of a related compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2h-benzo[e][1,2]thiazin-2-yl)-1-(2-bromophenyl) acetamide (fa2), revealed favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to exert a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as alpha-glucosidase and alpha-amylase . These interactions are primarily non-competitive, indicating that the compound binds to an allosteric site rather than the active site of the enzyme. This binding alters the enzyme’s conformation, reducing its activity and affecting the overall metabolic process.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the insulin signaling pathway, thereby influencing glucose uptake and metabolism in cells . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes and cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s interaction with alpha-glucosidase and alpha-amylase involves non-competitive inhibition, where it binds to an allosteric site, changing the enzyme’s conformation and reducing its activity . This inhibition affects the breakdown of carbohydrates, thereby influencing glucose levels in the body. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved glucose metabolism and reduced oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alpha-glucosidase and alpha-amylase, affecting the breakdown of carbohydrates and glucose metabolism . The compound’s influence on these pathways can lead to changes in metabolic flux and metabolite levels, highlighting its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate cellular sites to modulate biochemical processes effectively.
Properties
IUPAC Name |
2-(2-bromophenyl)thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)12-7-3-4-8-15(12,13)14/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZFTTJLEYFJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.